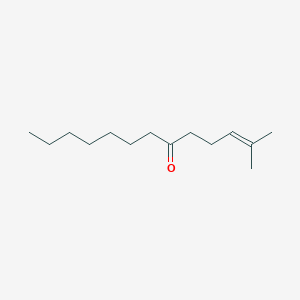
2-Methyltridec-2-EN-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyltridec-2-EN-6-one is an organic compound with the molecular formula C14H26O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is notable for its unique structure, which includes a double bond at the second carbon and a methyl group at the second position of the tridecane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyltridec-2-EN-6-one can be achieved through various methods. One common approach involves the condensation of prenyl halides with acetone in the presence of an alkali hydroxide. The yield of the desired product can be improved by the addition of solvents such as dimethyl sulfoxide, dimethylformamide, or potassium iodide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar condensation reactions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyltridec-2-EN-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved but often include catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
2-Methyltridec-2-EN-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the creation of complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyltridec-2-EN-6-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, altering their activity and leading to various biological outcomes. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Methyl-1-tridecene: This compound is similar in structure but lacks the ketone group, resulting in different chemical properties and reactivity.
1-Tridecene: Another related compound, differing by the position of the double bond and the absence of the methyl group at the second position.
Uniqueness: 2-Methyltridec-2-EN-6-one is unique due to its specific structural features, including the presence of both a double bond and a ketone group
Propiedades
Número CAS |
125630-62-8 |
|---|---|
Fórmula molecular |
C14H26O |
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
2-methyltridec-2-en-6-one |
InChI |
InChI=1S/C14H26O/c1-4-5-6-7-8-11-14(15)12-9-10-13(2)3/h10H,4-9,11-12H2,1-3H3 |
Clave InChI |
UJCXNWTYLWMKKX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















